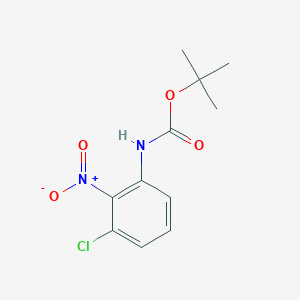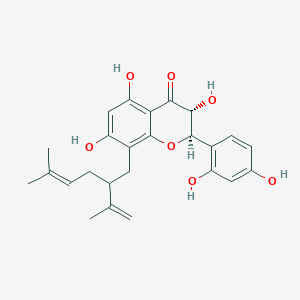
2,5-Bis(4-cyanophenyl)furan
概要
説明
2,5-Bis(4-cyanophenyl)furan is a key intermediate in the synthesis of 2,5-bis-amidinoarylfurans . It is also a valuable probe of the minor groove of DNA . It is used in the preparation of antimicrobial agents for the treatment of Pneumocystis carinii infections .
Synthesis Analysis
The synthesis of 2,5-Bis(4-cyanophenyl)furan has been reported in several papers . The key step of the synthesis is the preparation of a 1,4-diketone via the modified Stetter reaction of a 4-cyanophenyl Mannich base as a vinyl ketone precursor with 4-cyanobenzaldehyde . This synthesis involves just 3 steps and can be accomplished in 20% overall yield without the use of extraction or chromatography .Molecular Structure Analysis
The molecular structure of 2,5-Bis(4-cyanophenyl)furan is characterized by the presence of a furan ring substituted at the 2 and 5 positions with 4-cyanophenyl groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,5-Bis(4-cyanophenyl)furan include the preparation of a 1,4-diketone via the modified Stetter reaction of a 4-cyanophenyl Mannich base as a vinyl ketone precursor with 4-cyanobenzaldehyde . Other reactions include acid-catalyzed cyclodehydration and saponification .科学的研究の応用
Synthesis and Antimicrobial Applications
- New Synthesis Approaches : 2,5-Bis(4-cyanophenyl)furan is a crucial intermediate in creating antimicrobial agents such as Furamidine and Pafuramidine. A new 3-step synthesis process involving a modified Stetter reaction has been developed, enhancing its production for large-scale antimicrobial applications (Suthiwangcharoen & Stephens, 2007).
- Synthesis for DNA Binding Probes : This compound is central in synthesizing 2,5-bis-amidinoarylfurans, which are significant for DNA minor groove binding studies. These compounds show potential as therapeutic agents due to their DNA interaction capabilities (Bajić, Kumar, & Boykin, 1996).
- Antimicrobial Agent Synthesis : Derivatives like diguanidino and diamidino 2,5-diarylfurans, synthesized from 2,5-Bis(4-cyanophenyl)furan, demonstrate significant antimicrobial activity, including against Mycobacterium tuberculosis and Candida albicans (Stephens et al., 2001).
Polymerization and Material Science
- Biobased Polyester Synthesis : 2,5-Bis(hydroxymethyl)furan, a derivative, is used in enzymatic polymerization with diacid ethyl esters to create novel biobased furan polyesters. These polyesters have applications in material science due to their unique molecular weights and physical properties (Jiang et al., 2014).
- Polymerization Reaction Mechanism : The polymerization of 2,5-bis(tetrahydrothiopheniomethyl)furan dichloride, a related compound, has been studied to understand the effects of aromatic resonance energy on polymerization, contributing to advancements in polymer science (Cho et al., 2000).
Medical Research
- Antiprotozoal Activity : Various derivatives of 2,5-Bis(4-cyanophenyl)furan have been synthesized and tested for antiprotozoal activity. Some derivatives exhibited significant activity against Trypanosoma rhodesiense, suggesting potential in treating protozoal infections (Das & Boykin, 1977).
- Drug Metabolism and Transport Studies : The compound has been used in studies to understand the transport mechanisms of antimicrobial agents across cell monolayers, enhancing the understanding of drug delivery and absorption in medical treatments (Zhou et al., 2002).
Additional Applications
- Color-Forming Applications : Derivatives of 2,5-Bis(4-cyanophenyl)furan have been synthesized for use in color-forming applications, indicating its potential in imaging and printing technologies (Katritzky et al., 1997).
- Biomass-Derived Chemicals : Studies involving the catalytic reduction of biomass-derived furanic compounds, including 2,5-bis(hydroxymethyl)furan, focus on converting these compounds into useful chemicals, highlighting its role in sustainable chemical production (Nakagawa, Tamura, & Tomishige, 2013).
作用機序
Safety and Hazards
将来の方向性
The future directions for 2,5-Bis(4-cyanophenyl)furan could involve its use in the large-scale preparation of antimicrobial agents . It is also a key intermediate in the synthesis of Furamidine and Pafuramidine, which are currently in clinical trials for the treatment of African Sleeping sickness, malaria, and pneumocystis carinii pneumonia .
特性
IUPAC Name |
4-[5-(4-cyanophenyl)furan-2-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O/c19-11-13-1-5-15(6-2-13)17-9-10-18(21-17)16-7-3-14(12-20)4-8-16/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFLSYUMYIPFBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(O2)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347555 | |
| Record name | 2,5-bis(4-cyanophenyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(4-cyanophenyl)furan | |
CAS RN |
55368-37-1 | |
| Record name | 2,5-bis(4-cyanophenyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,5-Bis(4-cyanophenyl)furan in pharmaceutical chemistry?
A1: 2,5-Bis(4-cyanophenyl)furan serves as a crucial intermediate in synthesizing 2,5-bis-amidinoarylfurans, including the antimicrobial agents Furamidine and Pafuramidine. [, ] These agents are of particular interest due to their potential therapeutic applications. []
Q2: Can you describe a novel synthetic route for 2,5-Bis(4-cyanophenyl)furan?
A2: A new three-step synthesis of 2,5-Bis(4-cyanophenyl)furan has been developed. [] The key step involves a modified Stetter reaction using a 4-cyanophenyl Mannich base (acting as a vinyl ketone precursor) and 4-cyanobenzaldehyde to produce a 1,4-diketone. This diketone is then further reacted to finally obtain 2,5-Bis(4-cyanophenyl)furan. This approach shows promise for large-scale production of the target compound and subsequent synthesis of Furamidine and Pafuramidine. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

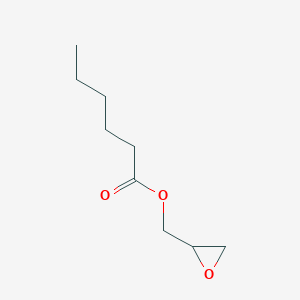
![1,7-Diazaspiro[3.5]nonan-2-one](/img/structure/B113853.png)




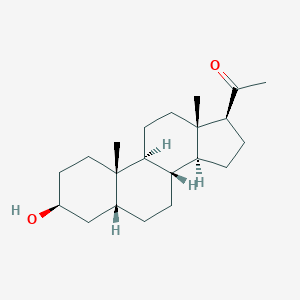


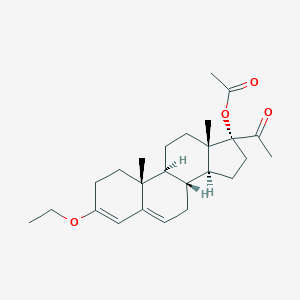
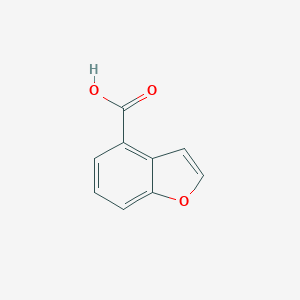
![(1R,2S,3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B113987.png)
